molecular formula C12H13NS B3136667 4,5-Dimethyl-2-p-tolyl-thiazole CAS No. 42156-26-3

4,5-Dimethyl-2-p-tolyl-thiazole

Cat. No.: B3136667
CAS No.: 42156-26-3
M. Wt: 203.31 g/mol
InChI Key: LRRVPLQZYKFRHJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-p-tolyl-thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-p-tolyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the Jacobsen cyclization of thioamide to the corresponding thiazole. This reaction is carried out using aqueous potassium ferricyanide as an oxidant . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-p-tolyl-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4,5-Dimethyl-2-p-tolyl-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-p-tolyl-thiazole involves its interaction with various molecular targets. Thiazole derivatives can act as enzyme inhibitors, receptor ligands, or modulators of biological pathways. For example, they may inhibit bacterial DNA gyrase or act as antagonists of specific receptors in the human body . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: Contains a fused benzene ring, offering different electronic properties.

    Oxazole: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness: 4,5-Dimethyl-2-p-tolyl-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and p-tolyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-dimethyl-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-8-4-6-11(7-5-8)12-13-9(2)10(3)14-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRVPLQZYKFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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